The synthesis of Limocitrin 3-O-beta-D-glucopyranoside can occur through two main approaches: natural extraction and chemical synthesis.
Limocitrin 3-O-beta-D-glucopyranoside has a molecular formula of and a molecular weight of approximately 336.30 g/mol. Its structural formula features a flavonoid backbone with a glucose unit attached at the 3-position:
Limocitrin 3-O-beta-D-glucopyranoside participates in several chemical reactions typical for flavonoids:
These reactions are crucial for understanding its stability and reactivity in various environments .
The mechanism of action for Limocitrin 3-O-beta-D-glucopyranoside primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. Additionally, it may modulate various signaling pathways related to inflammation and cell survival:
Limocitrin 3-O-beta-D-glucopyranoside exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under acidic conditions |
Melting Point | Varies (not specified) |
Limocitrin 3-O-beta-D-glucopyranoside has several scientific applications:
Limocitrin 3-O-β-D-glucopyranoside is a flavonoid glycoside characterized by the attachment of a glucose moiety at the 3-hydroxyl position of the limocitrin (3,5,7,4'-tetrahydroxy-3'-methoxyflavone) aglycone. Its molecular formula is C₂₃H₂₄O₁₃, with a molecular weight of 508.43 g/mol [1] [4]. This compound occurs naturally in plants such as Sedum alfredii and Citrus unshiu [4] [6], where it contributes to physiological and defense responses.
The biosynthesis of limocitrin 3-O-β-D-glucopyranoside proceeds through the core flavonoid pathway:
Key Enzymes and Functions:Table 1: Enzymes Catalyzing Limocitrin 3-O-β-D-glucopyranoside Biosynthesis
Enzyme | EC Number | Function | Subcellular Localization |
---|---|---|---|
PAL | EC 4.3.1.24 | Deamination of phenylalanine to cinnamate | Cytoplasm |
CHS | EC 2.3.1.74 | Formation of chalcone scaffold | Cytoplasm |
F3H | EC 1.14.11.9 | 3-Hydroxylation of flavanones | Endoplasmic reticulum |
OMT | EC 2.1.1.68 | 3'-O-Methylation of dihydrokaempferol | Cytoplasm |
UGT | EC 2.4.1.- | Glucosylation at 3-OH position | Cytoplasm/Nucleus |
Tissue-specific metabolomic analyses in Panax quinquefolius and Lonicera macranthoides confirm that glycosylation predominantly occurs in aerial tissues (leaves, flowers), correlating with elevated UGT expression [3] [7].
UGTs belong to a multigene family that catalyzes the transfer of sugar moieties to flavonoid aglycones. Limocitrin 3-O-β-D-glucopyranoside synthesis is specifically mediated by UGTs exhibiting regiospecificity for the 3-hydroxyl group:
Table 2: UGT Families Involved in Flavonoid 3-O-Glucosylation
UGT Family | Example Gene | Plant Source | Regiospecificity | Catalytic Efficiency |
---|---|---|---|---|
UGT71 | PqUGT71A1 | Panax quinquefolius | 7-OH | Not quantified |
UGT72 | CitUGT72AZ4 | Citrus clementina | 4'-OH | 1.4 × 10⁴ M⁻¹s⁻¹ |
UGT73 | UGT73C6 | Elaeis guineensis | 3-OH/7-OH | Negatively correlated¹ |
¹UGT73C6 suppresses flavonoid accumulation in oil palm exocarp [9].
Virus-induced gene silencing (VIGS) of CitUGT72AZ4 in Citrus significantly reduces flavonoid 3-O-glucoside accumulation, confirming its role in planta [8].
The spatial and temporal biosynthesis of limocitrin 3-O-β-D-glucopyranoside is governed by transcription factors (TFs):
Table 3: Transcription Factors Regulating Limocitrin Glycoside Biosynthesis
TF Family | Example Gene | Target Genes | Regulatory Effect | Plant System |
---|---|---|---|---|
R2R3-MYB | PqMYB7 | PqUGT71A1 | Activation (7-fold induction) | Panax quinquefolius |
R2R3-MYB | PqMYB13 | PqUGT71A1 | Activation (5.8-fold induction) | Panax quinquefolius |
bHLH | AcMYB194 | F3H, DFR | Pathway promotion | Lonicera macranthoides |
Multi-omics integration in Panax and Phlomoides rotata demonstrates that MYB-UGT regulatory axes fine-timate tissue-specific flavonoid glycoside profiles, including limocitrin derivatives [3] [5].
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